4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
The compound “4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” has a molecular formula of C23H28N4O6S. It has an average mass of 488.557 Da and a monoisotopic mass of 488.172943 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H28N4O6S. It consists of a benzamide group attached to an oxadiazole ring, which is further connected to a dimethoxyphenyl group. The butyl(ethyl)sulfamoyl group is attached to the benzamide group .Scientific Research Applications
Structural and Biological Insights
Crystal Structure and Hirshfeld Surfaces Analysis : Compounds with the 1,3,4-oxadiazole derivatives have been synthesized and characterized, revealing their crystal structures and intermolecular interactions via Hirshfeld surfaces analysis. Such studies provide foundational knowledge for understanding the structural properties of similar compounds, potentially including 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. These insights are crucial for drug design and the prediction of molecule-molecule interactions (Karanth et al., 2019).
Anticancer Activity : Research into 1,3,4-oxadiazole derivatives has demonstrated their potential for anticancer activity. A study on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines. This suggests that compounds with similar structures could be explored for anticancer properties (Ravinaik et al., 2021).
Enzyme Inhibition and Molecular Docking : Studies on bi-heterocyclic benzamides, including those with 1,3,4-oxadiazole groups, have explored their roles as enzyme inhibitors. By evaluating their inhibitory effects against alkaline phosphatase and analyzing through kinetics and computational approaches, researchers can predict the interaction mechanisms and potency of similar compounds. This provides a pathway for the development of new inhibitors for therapeutic applications (Abbasi et al., 2019).
Corrosion Inhibition : The application of 1,3,4-oxadiazole derivatives extends beyond biological activities to include corrosion inhibition properties. Studies have shown that these compounds can serve as effective corrosion inhibitors for metals in acidic environments, offering insights into their potential industrial applications (Ammal et al., 2018).
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-5-7-14-27(6-2)34(29,30)18-11-8-16(9-12-18)21(28)24-23-26-25-22(33-23)19-13-10-17(31-3)15-20(19)32-4/h8-13,15H,5-7,14H2,1-4H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPXHLLELFTEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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